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The emergence of novel protein aggregates with potential prion-like characteristics presents a

significant challenge in the study of neurodegenerative diseases and other age-related

pathologies. Distinguishing between benign protein aggregation and self-propagating,

transmissible prion-like behavior is crucial for understanding disease mechanisms and

developing effective therapeutic interventions. This guide provides a comparative overview of

key experimental assays used to confirm the prion-like nature of a novel protein aggregate,

using the recently identified prion-like protein, ATP-dependent RNA helicase DDX5, as a case

study.

Introduction to Prion-Like Behavior
Prion diseases, or transmissible spongiform encephalopathies (TSEs), are a group of fatal

neurodegenerative disorders caused by the misfolding of the cellular prion protein (PrPC) into a

pathogenic, self-propagating isoform (PrPSc). A defining characteristic of prions is their ability

to induce the conformational conversion of their native counterparts, leading to aggregation

and cell-to-cell transmission of the misfolded state. Recently, a growing number of other

proteins associated with neurodegenerative diseases, such as amyloid-β, tau, and α-synuclein,

have been shown to exhibit similar "prion-like" properties.

This guide will focus on a systematic approach to characterizing a novel protein aggregate for

prion-like behavior, encompassing in vitro seeding assays, biochemical confirmation of

protease resistance, and in vivo/ex vivo models of transmissibility.
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Case Study: DDX5 - A Novel Prion-Like Protein
Recent studies have identified that the ATP-dependent RNA helicase DDX5 forms aggregate-

like puncta in the aging brains of killifish and mice[1][2]. This protein has been shown to

possess prion-like seeding properties in cellular models, making it a compelling case study for

this guide[1][2]. DDX5 is implicated in various cellular processes, and its aggregation may

disrupt critical signaling pathways, including those involved in cancer and metabolism[3][4][5][6]

[7].

Key Experimental Assays for Confirming Prion-Like
Behavior
A multi-pronged approach is essential to rigorously establish the prion-like nature of a novel

protein aggregate. The following sections detail the principles, protocols, and comparative

advantages of the most critical assays.

In Vitro Seeding and Amplification Assays
These assays are designed to detect the ability of a small amount of aggregated protein

("seed") to induce the misfolding and aggregation of a larger pool of the soluble, native protein

("substrate"). The two most prominent methods are Real-Time Quaking-Induced Conversion

(RT-QuIC) and Protein Misfolding Cyclic Amplification (PMCA).

Comparison of In Vitro Seeding Assays

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.fightaging.org/archives/2024/06/ddx5-can-form-prion-like-aggregates-in-the-aging-brain/
https://pubmed.ncbi.nlm.nih.gov/38810650/
https://www.fightaging.org/archives/2024/06/ddx5-can-form-prion-like-aggregates-in-the-aging-brain/
https://pubmed.ncbi.nlm.nih.gov/38810650/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2022.943032/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7335798/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5473146/
https://pubmed.ncbi.nlm.nih.gov/28411202/
https://docs.lib.purdue.edu/dissertations/AAI10841371/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15094173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature
Real-Time Quaking-
Induced Conversion (RT-
QuIC)

Protein Misfolding Cyclic
Amplification (PMCA)

Principle

Recombinant protein substrate

is mixed with a seed-

containing sample. Intermittent

shaking promotes fibril

formation, which is monitored

in real-time by a fluorescent

dye (e.g., Thioflavin T) that

binds to amyloid structures.

Cycles of sonication and

incubation are used to amplify

misfolded protein aggregates.

Sonication breaks larger

aggregates into smaller seeds,

increasing the number of

templates for conversion.

Detection
Real-time fluorescence

measurement.

Endpoint analysis, typically by

Western blot for protease-

resistant protein.

Throughput
High-throughput (96-well plate

format).[8]
Lower throughput.

Sensitivity

Extremely high, capable of

detecting femtogram to

attogram levels of seed.[9]

High, but generally considered

slightly less sensitive than RT-

QuIC.

Speed

Relatively fast, with results

often obtained within 24-90

hours.[10][11]

Slower, requiring multiple

rounds of amplification over

several days to weeks.

Quantitative?

Semi-quantitative, based on

the lag phase and rate of

aggregation.

Can be made semi-

quantitative through serial

dilutions.

Common Substrates
Recombinant PrP, α-synuclein,

tau.[12]

Brain homogenate,

recombinant PrP.[13]

Detailed Experimental Protocol: Real-Time Quaking-Induced Conversion (RT-QuIC)

This protocol is adapted from established methods for prion protein and can be optimized for a

novel protein like DDX5.
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Materials:

Recombinant soluble DDX5 protein (substrate)

Test sample containing putative DDX5 aggregates (seed)

RT-QuIC reaction buffer: Phosphate buffered saline (PBS) containing NaCl, EDTA, and

Thioflavin T (ThT).

96-well black, clear-bottom optical plates

Plate reader with shaking and temperature control, capable of bottom-reading fluorescence

detection (e.g., FLUOstar Omega)

Procedure:

Preparation of Reaction Mix: Prepare the RT-QuIC reaction mix containing the reaction

buffer and recombinant DDX5 substrate.

Seeding: In a 96-well plate, add a small volume of the test sample (e.g., brain homogenate

from aged mice) to replicate wells containing the RT-QuIC reaction mix. Include positive

controls (known DDX5 aggregates) and negative controls (buffer only or samples from

young, healthy animals).

Amplification and Detection: Place the plate in the reader pre-set to a specific temperature

(e.g., 42°C). The instrument will subject the plate to cycles of shaking (e.g., 1 minute double

orbital shaking at 700 rpm) followed by a rest period (e.g., 1 minute).

Fluorescence Reading: ThT fluorescence is measured every 15-60 minutes from the bottom

of the wells.

Data Analysis: An increase in ThT fluorescence over time, particularly a shortened lag phase

compared to negative controls, indicates the presence of seeding-competent DDX5

aggregates in the sample.

Biochemical Confirmation: Proteinase K (PK)
Resistance Assay
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A hallmark of many prion and prion-like proteins is their partial resistance to degradation by

proteases, such as Proteinase K, in their aggregated state compared to their soluble, native

form.

Detailed Experimental Protocol: Proteinase K (PK) Resistance Assay

This protocol provides a general framework for assessing the protease resistance of a novel

protein aggregate.

Materials:

Cell or tissue lysate containing the protein of interest (e.g., DDX5)

Proteinase K (PK)

Lysis buffer (e.g., RIPA buffer)

Protease inhibitors (for control samples)

SDS-PAGE gels and Western blotting reagents

Antibody specific to the protein of interest (e.g., anti-DDX5 antibody)

Procedure:

Sample Preparation: Prepare lysates from cells or tissues expressing the protein of interest.

Determine the total protein concentration of each lysate.

PK Digestion: Aliquot equal amounts of protein lysate into separate tubes. To the test

samples, add PK to a final concentration of 50-100 µg/ml.[14] To the control samples, add an

equivalent volume of buffer without PK.

Incubation: Incubate all samples at 37°C for a defined period (e.g., 30-60 minutes).

Inactivation of PK: Stop the digestion by adding a protease inhibitor cocktail or by boiling the

samples in SDS-PAGE loading buffer.
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Western Blot Analysis: Separate the proteins by SDS-PAGE and transfer them to a PVDF or

nitrocellulose membrane.

Immunodetection: Probe the membrane with an antibody specific to the protein of interest

(e.g., anti-DDX5).

Analysis: A resistant protein aggregate will appear as a band (often with a slightly lower

molecular weight due to partial digestion) in the PK-treated lane, while the soluble protein will

be completely degraded and absent. The untreated control lane should show a band

corresponding to the full-length protein.

Cell-to-Cell Transmission Assays
Demonstrating that a protein aggregate can move from one cell to another and seed

aggregation in the recipient cell is a critical step in confirming prion-like behavior.

Detailed Experimental Protocol: Co-culture Transmission Assay

This protocol describes a method to visualize the intercellular transfer of protein aggregates.

Materials:

Two distinct cell lines, or the same cell line expressing different fluorescently tagged versions

of the protein of interest (e.g., DDX5-GFP and DDX5-mCherry).

Cell culture medium and reagents.

Fluorescence microscope.

Procedure:

Cell Line Preparation:

Donor cells: Transfect a cell line to express the protein of interest tagged with a

fluorescent protein (e.g., DDX5-GFP). Select for cells that form visible intracellular

aggregates.
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Recipient cells: Transfect a separate population of cells to express the same protein with a

different fluorescent tag (e.g., DDX5-mCherry) or express the untagged protein.

Co-culture: Plate the donor and recipient cells together in the same culture dish and allow

them to grow for 24-72 hours.

Microscopy: Using a fluorescence microscope, observe the cells for evidence of

transmission.

Analysis: The appearance of GFP-positive aggregates within the mCherry-positive recipient

cells (or the formation of new aggregates in recipient cells) indicates that the protein

aggregate has been transmitted from the donor to the recipient cell and has seeded

aggregation of the recipient cell's protein.

Visualizing Experimental Workflows and Signaling
Pathways
To aid in the conceptual understanding of the experimental process and the potential biological

consequences of protein aggregation, the following diagrams are provided.
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Caption: Experimental workflow for confirming prion-like behavior.
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Caption: Potential signaling pathways affected by DDX5 aggregation.

Conclusion
The confirmation of prion-like behavior in a novel protein aggregate requires a rigorous and

multi-faceted experimental approach. The combination of in vitro seeding assays like RT-QuIC,

biochemical confirmation of protease resistance, and cellular transmission models provides a

robust framework for characterizing these complex biological entities. The case of DDX5

highlights the expanding universe of proteins that can adopt prion-like conformations,

underscoring the importance of these comparative methodologies for advancing our

understanding of age-related and neurodegenerative diseases. The insights gained from these

studies are paramount for the development of targeted diagnostics and therapeutics aimed at

halting the propagation of pathogenic protein aggregates.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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